4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide
説明
特性
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-14-13-17(15(2)12-16(14)27-3)28(25,26)21-9-8-20-18-6-7-19(23-22-18)24-10-4-5-11-24/h4-7,10-13,21H,8-9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAVZQVFZJTIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazin-3-yl intermediate, which is then reacted with a pyrrol-1-yl derivative. The aminoethyl chain is introduced through nucleophilic substitution reactions, followed by the attachment of the methoxy-dimethylbenzenesulfonamide group via sulfonation reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and the use of advanced purification techniques are crucial to achieving high-quality products suitable for various applications.
化学反応の分析
Types of Reactions
4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
科学的研究の応用
4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of 4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridazin-3-yl derivatives and pyrrol-1-yl-containing molecules, such as:
- N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-phenylbutanamide
- N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide
Uniqueness
4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
生物活性
4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by its complex structure and potential biological activity. This compound has garnered attention in pharmacological research due to its possible applications in treating various diseases, particularly those involving inflammation and cancer.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex molecular structure featuring a sulfonamide group, a methoxy group, and a pyridazinyl moiety. The molecular formula is C19H25N3O3S, with a molecular weight of approximately 373.49 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O3S |
| Molecular Weight | 373.49 g/mol |
| LogP | 2.76 |
| Polar Surface Area (Ų) | 30 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of sulfonamide derivatives, including this compound. It has been shown to inhibit the cyclooxygenase (COX) enzymes, specifically COX-II, which plays a significant role in the inflammatory response. For instance, compounds similar to this one exhibited IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating moderate to strong inhibitory activity .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and tumorigenic pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes that contribute to tumor progression and inflammation.
Case Studies
- Inhibition of COX-II : A study evaluated a series of sulfonamide derivatives for their COX-II inhibitory effects. Compounds similar to the target molecule exhibited significant selectivity towards COX-II over COX-I, suggesting lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Cytotoxicity Against Cancer Cells : In vitro studies on related compounds showed promising results in reducing the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies indicate that modifications in the sulfonamide structure can enhance cytotoxic effects .
Q & A
Q. What are the key synthetic routes for preparing this compound in laboratory settings?
The synthesis involves multi-step organic reactions, including:
- Sulfonamide coupling : Reacting a sulfonyl chloride intermediate with an amine-containing pyridazinyl derivative under basic conditions (e.g., triethylamine) .
- Heterocyclic functionalization : Introducing the pyrrole moiety via Buchwald-Hartwig amination or nucleophilic substitution .
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by column chromatography to isolate the final product . Critical parameters: Temperature control (60–80°C for coupling), solvent selection (DMF or THF), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can the molecular structure be characterized using spectroscopic and crystallographic methods?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–8.5 ppm) .
- X-ray diffraction (XRD) : Resolves crystal packing and confirms stereochemistry of the pyridazinyl-pyrrole linkage .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected ~460–470 g/mol) and fragmentation patterns .
Q. What biological targets or mechanisms are hypothesized based on structural analogs?
- Sulfonamide moiety : Potential inhibition of carbonic anhydrase or histone deacetylase (HDAC) enzymes via zinc-binding interactions .
- Pyridazinyl-pyrrole group : May target kinase domains (e.g., MAPK or EGFR) due to planar aromaticity and hydrogen-bonding capability . Methodological note: Compare activity against structurally similar compounds (e.g., pyrazole or piperidine analogs) to infer structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can reaction yields and purity be optimized using statistical design of experiments (DoE)?
- Factor screening : Test variables like temperature, solvent polarity, and catalyst loading (e.g., Pd catalysts for amination) using fractional factorial designs .
- Response surface methodology (RSM) : Optimize interdependent parameters (e.g., reaction time vs. yield) to identify ideal conditions .
- Case study : A DoE approach reduced side-product formation by 40% in analogous sulfonamide syntheses by prioritizing solvent polarity over temperature .
Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
- ADME profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and plasma protein binding to explain bioavailability discrepancies .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that alter efficacy in vivo .
- Dose-response recalibration : Adjust in vivo dosing regimens to account for pharmacokinetic differences (e.g., higher doses for low permeability) .
Q. What computational strategies predict reactivity or binding affinity for target validation?
- Quantum mechanical (QM) calculations : Simulate reaction pathways (e.g., amination energy barriers) using density functional theory (DFT) .
- Molecular docking : Screen against kinase or enzyme libraries (e.g., PDB databases) to prioritize targets; validate with mutagenesis studies .
- Machine learning (ML) : Train models on sulfonamide bioactivity datasets to predict off-target interactions .
Q. How can regioselectivity challenges in pyridazinyl functionalization be addressed?
- Directing group strategies : Install temporary groups (e.g., boronate esters) to steer substitutions to the 3- or 6-position of pyridazine .
- Transition metal catalysis : Use Pd/Cu systems for C–N coupling at sterically hindered sites .
- Case study : A palladium-NHC catalyst achieved >90% regioselectivity in analogous pyridazine aminations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
